molecular formula C19H23F3N6O4S B2834855 5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097936-73-5

5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2834855
M. Wt: 488.49
InChI Key: UQZYKIBQPNUTEW-UHFFFAOYSA-N
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Description

5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H23F3N6O4S and its molecular weight is 488.49. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds structurally related to "5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione" have been synthesized with the intention of exploring their chemical properties and potential applications. For example, the preparation of new pyrimidine and triazine intermediates for herbicidal sulfonylureas demonstrates the relevance of such compounds in agricultural chemistry. These intermediates have shown selectivity in wheat by combining with a lipophilic difluoromethyl-benzenesulfonamide moiety, indicating the compound's potential utility in crop protection (Hamprecht et al., 1999).

Biological Activity and Applications

The search for novel therapeutic agents has led to the synthesis of derivatives that exhibit significant biological activities. For instance, derivatives incorporating the piperazinyl moiety have been investigated for their antagonist activities against specific receptors, such as the 5-HT2 receptor, which plays a role in neurological functions. This has implications for the development of new treatments for conditions influenced by these receptors (Watanabe et al., 1992).

Pharmacokinetic Studies

Pharmacokinetic studies on compounds with this structure have provided insights into their metabolism, excretion, and overall behavior in biological systems. Such studies are crucial for understanding the potential therapeutic value and safety profile of new drug candidates. For example, the study of dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes involved detailed pharmacokinetic analysis to ensure efficacy and safety (Sharma et al., 2012).

Antimicrobial and Antiproliferative Activities

Compounds with similar structures have been evaluated for their antimicrobial and antiproliferative activities, demonstrating the potential for developing new antimicrobial agents and cancer therapies. The synthesis and evaluation of novel derivatives for their activity against human cancer cell lines and bacterial strains highlight the ongoing research into the therapeutic applications of these compounds (Mallesha et al., 2012).

properties

IUPAC Name

5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6O4S/c20-19(21,22)13-1-2-16(23-11-13)27-9-7-26(8-10-27)14-3-5-28(6-4-14)33(31,32)15-12-24-18(30)25-17(15)29/h1-2,11-12,14H,3-10H2,(H2,24,25,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZYKIBQPNUTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CNC(=O)NC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

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